molecular formula C23H22N2O B14399516 N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide CAS No. 89474-21-5

N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide

Cat. No.: B14399516
CAS No.: 89474-21-5
M. Wt: 342.4 g/mol
InChI Key: GUHIDKGDNNOZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,1’-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide is a complex organic compound that features a biphenyl group and a dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide typically involves the reaction of 3,4-dihydroquinoline with a biphenyl derivative under specific conditions. One common method includes the use of acetamide as a precursor, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

N-([1,1’-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The biphenyl and dihydroquinoline moieties allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,1’-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide is unique due to its combination of biphenyl and dihydroquinoline structures, which provide distinct chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

89474-21-5

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-N-(3-phenylphenyl)acetamide

InChI

InChI=1S/C23H22N2O/c26-23(17-25-15-7-12-19-10-4-5-14-22(19)25)24-21-13-6-11-20(16-21)18-8-2-1-3-9-18/h1-6,8-11,13-14,16H,7,12,15,17H2,(H,24,26)

InChI Key

GUHIDKGDNNOZRT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=CC(=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.